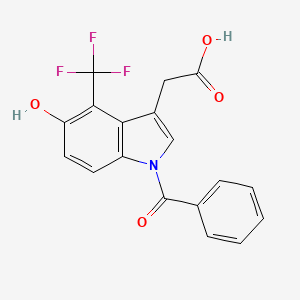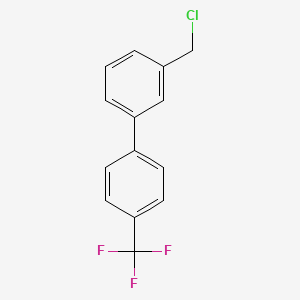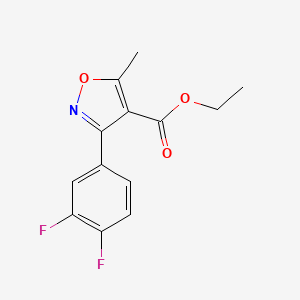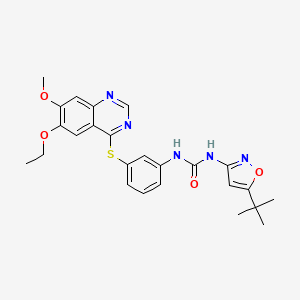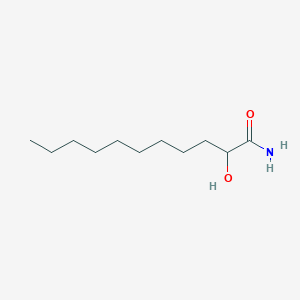
3-Octyllactamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Octyllactamide is an organic compound with the molecular formula C11H23NO2. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its hydroxyl group (-OH) attached to the carbon chain, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
3-Octyllactamide can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyundecanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as electrosynthesis. This method is favored for its sustainability and efficiency, as it minimizes the use of hazardous reagents and reduces waste .
化学反应分析
Types of Reactions
3-Octyllactamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoundecanamide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of the amide group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate for further substitution reactions
Major Products Formed
Oxidation: 2-Oxoundecanamide
Reduction: 2-Hydroxyundecylamine
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
3-Octyllactamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of lubricants and surfactants due to its amphiphilic nature
作用机制
The mechanism by which 3-Octyllactamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. This inhibition can modulate various physiological processes, including pain perception and inflammation .
相似化合物的比较
Similar Compounds
- 2-Hydroxydecanoamide
- 2-Hydroxyundecanoic acid
- 2-Hydroxyundecylamine
Uniqueness
3-Octyllactamide is unique due to the presence of both a hydroxyl group and an amide group in its structure. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that lack one of these functional groups .
属性
分子式 |
C11H23NO2 |
|---|---|
分子量 |
201.31 g/mol |
IUPAC 名称 |
2-hydroxyundecanamide |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(13)11(12)14/h10,13H,2-9H2,1H3,(H2,12,14) |
InChI 键 |
FOLPEJFHWWGOGS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C(=O)N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole](/img/structure/B8511937.png)
![1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol](/img/structure/B8511940.png)
![5-(Dimethylaminomethylene)-4-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophene](/img/structure/B8511947.png)
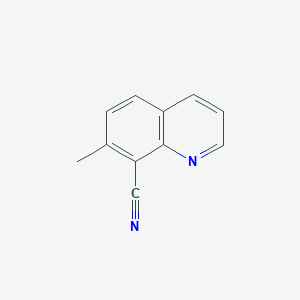
![Benzo[b]thiophene-2-carboxamide,3-amino-6-(2-aminoethyl)-4-(cyclopentylmethoxy)-](/img/structure/B8511958.png)
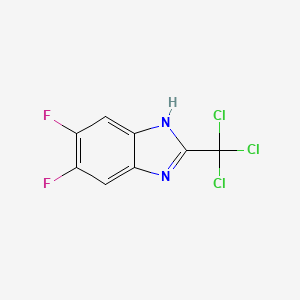
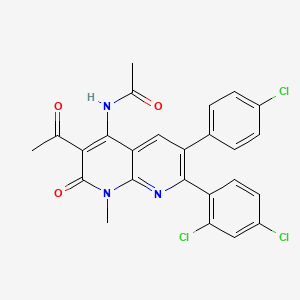
![(4R,7S)-7-Aminospiro[2.4]hept-5-en-4-yl acetate](/img/structure/B8511991.png)
methanone](/img/structure/B8511994.png)
